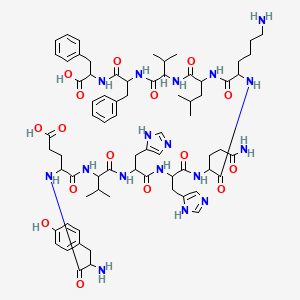
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) amino acid azides. These compounds are widely used in peptide synthesis due to their stability and reactivity. The presence of the azido group makes this compound particularly useful in click chemistry and other bioorthogonal reactions .
Métodos De Preparación
The synthesis of 3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves the following steps :
Starting Material: The synthesis begins with the corresponding protected amino acid.
Azidation: Sodium azide (NaN3) is used to introduce the azido group.
Mixed Anhydride Method: This method involves the use of isobutoxycarbonyl chloride (IBC-Cl) to form the mixed anhydride, which then reacts with sodium azide.
Acid Chloride Method: Alternatively, the acid chloride method can be used, where the protected amino acid is converted to its acid chloride form before reacting with sodium azide.
These methods yield crystalline solids that are stable at room temperature and have a long shelf-life .
Análisis De Reacciones Químicas
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid undergoes several types of chemical reactions :
Substitution Reactions: The azido group can be substituted with various nucleophiles under mild conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Click Chemistry: The azido group can participate in click reactions with alkynes to form triazoles.
Common reagents used in these reactions include sodium azide, triphenylphosphine, and copper catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has several scientific research applications :
Peptide Synthesis: It is used as a coupling agent in the synthesis of peptides.
Click Chemistry: The azido group makes it useful in bioorthogonal reactions for labeling and conjugation.
Drug Development: It can be used in the development of new pharmaceuticals due to its reactivity and stability.
Bioconjugation: It is used in the conjugation of biomolecules for various biological studies.
Mecanismo De Acción
The mechanism of action of 3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves its reactivity with nucleophiles and its participation in click chemistry reactions . The azido group is highly reactive and can form stable triazole linkages with alkynes. This reactivity is exploited in various bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes .
Comparación Con Compuestos Similares
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can be compared with other Fmoc amino acid azides :
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid: This compound has a hydroxyl group instead of an azido group, making it less reactive in click chemistry.
2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid: This compound lacks the azido group, limiting its use in bioorthogonal reactions.
Fmoc-L-Abu(3R-N3)-OH: This compound is similar but has a different stereochemistry, which can affect its reactivity and applications.
The uniqueness of this compound lies in its azido group, which provides versatility in various chemical reactions and applications .
Propiedades
IUPAC Name |
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMYBCJYQGZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13394800.png)

![(2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B13394826.png)


![3-[1-(4-Methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid](/img/structure/B13394843.png)
![5-[2-[1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13394848.png)




![3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B13394874.png)
